molecular formula C17H15ClF3NO4S B2799465 N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide CAS No. 338424-16-1

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide

Cat. No.: B2799465
CAS No.: 338424-16-1
M. Wt: 421.82
InChI Key: XNYSQSBRBFNZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide is a useful research compound. Its molecular formula is C17H15ClF3NO4S and its molecular weight is 421.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Studies

Quantum chemical studies on bicalutamide, a compound with a similar structure, reveal insights into its potential for prostate cancer treatment. These studies, based on ArgusLab software, assess steric energy and visualize excited state properties to understand the compound's interaction with androgen receptors. This research could inform the development of similar compounds for cancer therapy (Otuokere & Amaku, 2015).

Antiandrogen Activity

Research into the synthesis and structure-activity relationships of derivatives related to the compound has led to the discovery of novel antiandrogens. These compounds show promise in treating androgen-responsive diseases, indicating potential therapeutic applications beyond prostate cancer treatment (Tucker, Crook, & Chesterson, 1988).

Pharmacokinetics and Metabolism

Studies on selective androgen receptor modulators (SARMs) related to this compound highlight the importance of understanding pharmacokinetics and metabolism in the development of therapeutic agents. For example, research on S-1, a potent SARM, provides detailed insights into absorption, clearance, and metabolic pathways in rats, contributing to the knowledge base required to develop effective treatments for androgen-dependent diseases (Wu et al., 2006).

Molecular Imaging for Prostate Cancer

The development of carbon-11-labeled propanamide derivatives for positron emission tomography (PET) imaging targets the androgen receptor, an essential element in prostate cancer biology. This research avenue explores non-invasive methods to diagnose and monitor prostate cancer, leveraging the compound's pharmacological properties (Gao et al., 2011).

Mechanism of Action

Target of Action

A structurally similar compound, s-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, has been reported to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

It can be inferred from the structurally similar compound mentioned above that it may act as anagonist to the Androgen receptor . Agonists bind to receptors and activate them to produce a biological response.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]sulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO4S/c1-16(24,15(23)22-13-7-5-12(18)6-8-13)10-27(25,26)14-4-2-3-11(9-14)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYSQSBRBFNZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.